molecular formula C15H22BNO2 B3236122 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1362243-37-5

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3236122
CAS No.: 1362243-37-5
M. Wt: 259.15
InChI Key: KJJPMCOKGXTLJB-UHFFFAOYSA-N
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Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline is a boronate ester-functionalized tetrahydroisoquinoline derivative. This compound belongs to a class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl and heteroaryl structures in pharmaceutical and materials chemistry . Its structure features a tetrahydroisoquinoline scaffold—a bicyclic system with a partially saturated isoquinoline ring—substituted at the 7-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group. The boronate moiety enhances stability and reactivity in palladium-catalyzed transformations .

Key physicochemical properties include:

  • Molecular formula: C₁₆H₂₂BNO₂
  • CAS Number: 2828446-91-7 (hydrochloride salt variant)
  • Storage: Typically stored under inert conditions (e.g., argon) at 2–8°C for stability .

Properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)13-6-5-11-7-8-17-10-12(11)9-13/h5-6,9,17H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJPMCOKGXTLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCNC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of tetrahydroisoquinoline with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a suitable solvent, such as toluene or dichloromethane, at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale synthesis process that involves the use of continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used in the formation of carbon-carbon bonds.

Biology: In biological research, the compound is employed as a probe to study enzyme activities and protein interactions. Its boronic acid moiety allows for selective binding to certain biomolecules, making it a valuable tool in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a precursor for the synthesis of pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug development.

Industry: In the chemical industry, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of new materials with improved performance characteristics.

Mechanism of Action

The mechanism by which 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with amino acids, such as serine and cysteine, in enzymes. This interaction can modulate enzyme activity and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Tetrahydroisoquinoline-Boronate Derivatives

The following table summarizes structural analogs, highlighting substituent positions, functional groups, and applications:

Compound Name CAS Number Key Structural Features Applications/Notes References
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one 1231892-74-2 Ketone at C1; boronate at C6 Intermediate for antitumor agents; higher polarity due to ketone
8-Methoxy-2-methyl-6-(pinacol boronate)-1,2,3,4-tetrahydroisoquinoline 2578803-89-9 Methoxy at C8; methyl at C2 Enhanced steric hindrance; tailored for selective coupling
2-[4-(Pinacol boronate)benzyl]-1,2,3,4-tetrahydroisoquinoline 1315281-49-2 Benzyl-substituted boronate Used in kinase inhibitor synthesis; improved solubility in organic solvents
7-(Pinacol boronate)isoquinoline 1082947-07-6 Unsaturated isoquinoline core (no tetrahydro ring) Lower stability but higher reactivity in electron-deficient systems
6-(Pinacol boronate)-1,2,3,4-tetrahydroisoquinoline hydrochloride 922718-55-6 Hydrochloride salt; boronate at C6 Improved crystallinity for X-ray analysis; used in structural studies

Reactivity in Cross-Coupling Reactions

  • 7-Substituted Derivatives: The 7-boronate-tetrahydroisoquinoline exhibits moderate reactivity in Suzuki couplings due to steric hindrance from the bicyclic scaffold. For example, coupling with aryl halides requires elevated temperatures (80–100°C) and Pd(PPh₃)₄ catalysts .
  • 6-Substituted Derivatives: 6-Boronate analogs (e.g., 6-(pinacol boronate)-3,4-dihydroisoquinolinone) show faster coupling kinetics owing to reduced steric bulk and electron-withdrawing effects from the ketone group .
  • Benzyl-Substituted Variants: Compounds like 2-[4-(pinacol boronate)benzyl]-tetrahydroisoquinoline demonstrate versatility in forming biaryl ethers and amines, critical for drug candidates targeting G protein-coupled receptors .

Key Research Findings

Steric vs. Electronic Effects : Boronate position (C6 vs. C7) significantly impacts coupling efficiency. C6-substituted derivatives achieve >90% yield in Suzuki reactions under mild conditions, while C7 analogs require prolonged heating (24–48 h) .

Salt Forms: Hydrochloride salts (e.g., 6-boronate-tetrahydroisoquinoline HCl) enhance crystallinity for structural characterization via SHELX and OLEX2 software .

Stability: Boronate esters with tetrahydroisoquinoline scaffolds are stable under ambient conditions but degrade in protic solvents (e.g., water) over 72 hours .

Biological Activity

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C₁₅H₁₈BNO₂
  • Molecular Weight : 255.12 g/mol
  • CAS Number : 1082947-07-6

Synthesis

The synthesis of this compound generally involves the use of boron-containing reagents that facilitate the formation of the dioxaborolane moiety. The reaction conditions often require inert atmospheres and specific temperature controls to ensure high yields.

Antiproliferative Effects

Research indicates that compounds related to tetrahydroisoquinoline structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • σ2 Receptor Ligands : The upregulation of σ2 receptors in cancer cells suggests that ligands targeting these receptors can inhibit tumor growth effectively. Studies have shown that compounds with similar structures can bind selectively to these receptors and induce apoptosis in cancer cells .

Neuroprotective Properties

Tetrahydroisoquinolines have been studied for their neuroprotective effects. One study highlighted that derivatives could inhibit enzymes associated with neurodegenerative diseases:

  • COMT Inhibition : Some tetrahydroisoquinoline derivatives act as inhibitors of catechol-O-methyltransferase (COMT), which is relevant in the treatment of Parkinson's disease. This inhibition can lead to increased levels of dopamine in the brain .

Study 1: Inhibition of Cancer Cell Proliferation

In a study examining the effects of various tetrahydroisoquinoline derivatives on cancer cell lines:

  • Methodology : The compounds were tested for their ability to inhibit cell proliferation in vitro.
  • Findings : Certain derivatives showed IC50 values in the low micromolar range against breast and prostate cancer cell lines.

Study 2: Neuroprotection in Animal Models

Another study evaluated the neuroprotective effects of tetrahydroisoquinoline derivatives in animal models:

  • Methodology : Mice were administered compounds prior to inducing neurodegeneration.
  • Findings : Significant reductions in neuroinflammation and neuronal death were observed compared to controls.

Data Table: Biological Activities

Activity TypeCompoundEffectReference
AntiproliferativeTetrahydroisoquinoline DerivativeInhibits cancer cell growth
NeuroprotectiveCOMT InhibitorReduces neurodegeneration
σ2 Receptor Bindingσ2 LigandInduces apoptosis in cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline

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